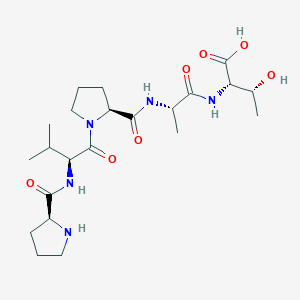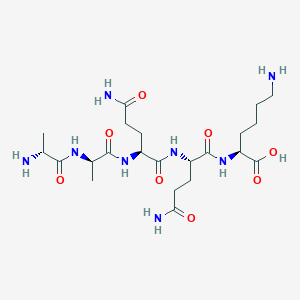![molecular formula C12H13FO3 B14185754 (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one CAS No. 926292-92-4](/img/structure/B14185754.png)
(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a hydroxyethyl group attached to an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one typically involves the reaction of 3-fluorophenylacetic acid with ethylene oxide in the presence of a strong base, such as sodium hydroxide, to form the corresponding oxirane. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as a hydroxyl group, to yield the desired oxolan-2-one derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form, such as a tetrahydrofuran derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce tetrahydrofuran derivatives.
- Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
- (5S)-2-{[(1S)-1-(4-Fluorophenyl)ethyl]amino}-5-(2-hydroxy-2-propanyl)-5-methyl-1,3-thiazol-4(5H)-one
- 4-Hydroxy-2-quinolones
Uniqueness: The uniqueness of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one lies in its specific combination of a fluorophenyl group and an oxolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Propiedades
Número CAS |
926292-92-4 |
|---|---|
Fórmula molecular |
C12H13FO3 |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
(5S)-5-[(1R)-2-(3-fluorophenyl)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C12H13FO3/c13-9-3-1-2-8(6-9)7-10(14)11-4-5-12(15)16-11/h1-3,6,10-11,14H,4-5,7H2/t10-,11+/m1/s1 |
Clave InChI |
PBNUFSQWIOLKRQ-MNOVXSKESA-N |
SMILES isomérico |
C1CC(=O)O[C@@H]1[C@@H](CC2=CC(=CC=C2)F)O |
SMILES canónico |
C1CC(=O)OC1C(CC2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)


![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)

![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)


![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
